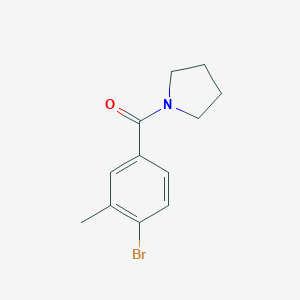

(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of organic compounds involving a pyrrole moiety and a ketone functional group. Pyrrole derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds. The bromo and methyl substituents on the phenyl ring suggest potential for interaction with biological targets or for further chemical modifications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the reduction of acylpyrroles, as described in the synthesis of pyrrolo[1,2-b]cinnolin-10-one derivatives from 1-(4-methylphenyl)sulfonyl-1H-pyrrole using zinc and ammonium chloride or sodium hydroxide . Another efficient one-pot synthetic procedure involves the use of tosylmethyl isocyanide (TosMIC) and a mild base, which has been applied to synthesize 4-(tert-butyl)-1H-pyrrol-3-ylmethanone with good yields . These methods highlight the versatility and economic efficiency in synthesizing pyrrole-based ketones.

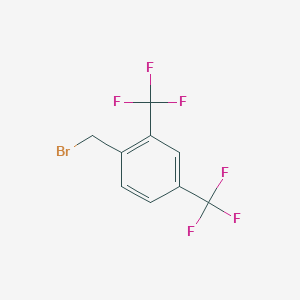

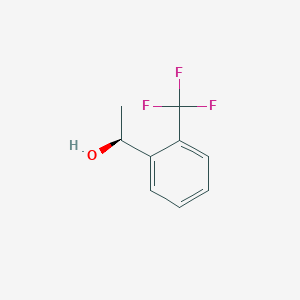

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, a related compound, was determined to be triclinic with a planar pyrrole ring structure . This suggests that similar structural analyses could be applied to "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" to understand its conformation and potential interactions.

Chemical Reactions Analysis

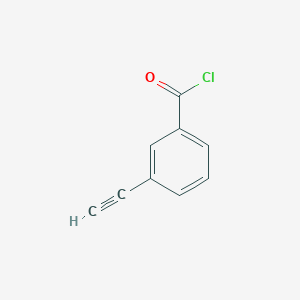

Pyrrole derivatives can undergo various chemical reactions, which can be used to further modify the compound or to study its reactivity. For example, the reduction of 2- and 3-acylpyrroles has been shown to yield different products depending on the reducing agents used, indicating the sensitivity of these compounds to reaction conditions . The synthesis of related compounds, such as (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, involves the reaction of bromophenol with benzoyl chloride, demonstrating the reactivity of the phenolic hydroxyl group in halogenated phenyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For example, the presence of bromine atoms can increase the molecular weight and affect the compound's density and solubility. The crystallographic data provided for related compounds indicate that these molecules can form well-defined crystals, which is important for their characterization and potential use in solid-state applications . The substituents on the phenyl ring, such as bromo and methyl groups, can also influence the electronic properties and stability of the molecule.

科学的研究の応用

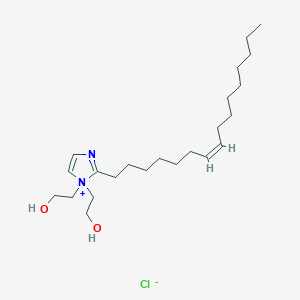

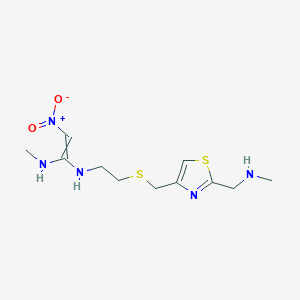

Pyrrolidinophenone Derivatives Analysis and Toxicology

Pyrrolidinophenone derivatives are a group of substances that have been extensively studied for their narcotic properties and biotransformation in biological systems. Analytical techniques for detecting these derivatives in biological fluids highlight the chemical's interaction within biological systems and its potential implications in toxicology and forensic science. These studies provide a foundation for understanding the chemical behavior and biological interactions of similar compounds like “(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone” (Synbulatov, Voronin, & Voronina, 2019).

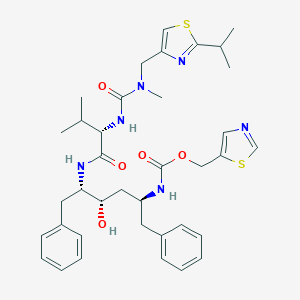

Designer Drugs and Cathinone Derivatives

The exploration of cathinone derivatives, including N-alkylated, N-pyrrolidinyl, and other modifications, provides insights into the synthetic approaches and analytical challenges associated with these chemicals. The ongoing evolution of these substances on the illegal drug market underscores the importance of chemical analysis and regulatory challenges, which can be relevant for compounds with similar structures (Majchrzak, Celiński, Kuś, Kowalska, & Sajewicz, 2017).

Phosphonic Acid and Pyrrolidine Ring Applications

The utilization of the pyrrolidine ring in drug discovery emphasizes its value in developing compounds for treating human diseases. The flexibility offered by the sp3-hybridization and the ability to enhance three-dimensional molecular coverage are key factors in the design of bioactive molecules. This research area is particularly relevant for understanding the medicinal chemistry potential of pyrrolidine-containing compounds like “(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone” (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQDBSEMTZVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596887 |

Source

|

| Record name | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

CAS RN |

149105-15-7 |

Source

|

| Record name | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)